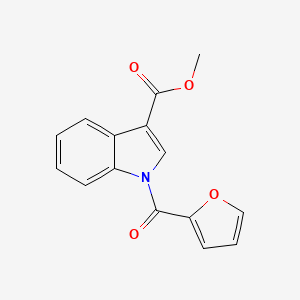

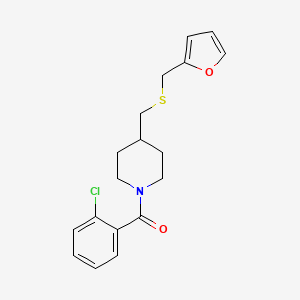

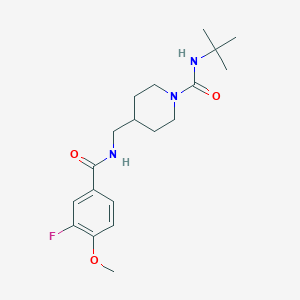

![molecular formula C17H13N3O3S3 B2484339 2-(苯并[d]噻唑-2-甲酰胺)-6-甲基噻吩并[2,3-d]噻唑-5-羧酸乙酯 CAS No. 681159-66-0](/img/structure/B2484339.png)

2-(苯并[d]噻唑-2-甲酰胺)-6-甲基噻吩并[2,3-d]噻唑-5-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazole derivatives involves cyclization processes with high yields, showcasing the compound's potential for efficient production. For instance, the cyclization of thioamide with 2-chloroacetoacetate results in similar compounds with yields above 60% (Tang Li-jua, 2015). Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature leads to the synthesis of ethyl iminothiazolopyridine-4-carboxylate derivatives, highlighting a method for creating complex structures (H. M. Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related thiazole compounds has been determined through various spectroscopic techniques, including FTIR, NMR, and X-ray diffraction. These studies offer insights into the compound's geometric and electronic structure, facilitating understanding of its chemical behavior (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate's reactivity has been explored through its interaction with various reagents. For example, the reaction of similar thiazole derivatives with triphenylborane underlines the compound's potential for forming new chemical bonds and structures (Hai Le Thi Hong et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of related thiazole compounds, have been analyzed. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields (D. Lynch & I. Mcclenaghan, 2004).

Chemical Properties Analysis

The chemical properties of Ethyl 2-(benzo[d]thiazole-2-carboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate, such as reactivity with different chemical groups, stability under various conditions, and potential for undergoing specific reactions, are derived from studies on similar compounds. Research on the synthesis and reaction mechanisms offers valuable insights into these properties, facilitating their application in synthesis and material science (M. Amati et al., 2010).

科学研究应用

抗癌特性

2-(苯并[d]噻唑-2-甲酰胺)-6-甲基噻吩并[2,3-d]噻唑-5-羧酸乙酯展现出有希望的抗癌潜力。研究人员已经调查了它对肿瘤细胞系的影响,揭示了抑制细胞增殖和诱导细胞凋亡的作用。 机制研究表明它干扰了关键的细胞通路,使其成为进一步药物开发的候选者 .

抗菌活性

该化合物对细菌、真菌甚至耐药菌株表现出抗菌活性。其独特的结构可能促成了其功效。 研究人员已经探索了将其用作现有抗生素的替代品,特别是在抗生素耐药性不断上升的情况下 .

光伏应用

2-(苯并[d]噻唑-2-甲酰胺)-6-甲基噻吩并[2,3-d]噻唑-5-羧酸乙酯中的共轭体系使其成为有机光伏器件的有趣材料。 其电子给予体和接受体部分促进电荷分离,有可能提高太阳能电池效率 .

有机发光二极管 (OLED)

研究人员已经探索了该化合物作为 OLED 中潜在的发射体。 其荧光特性、高量子产率和稳定性使其成为下一代显示器和照明技术的理想候选者 .

电化学传感器

2-(苯并[d]噻唑-2-甲酰胺)-6-甲基噻吩并[2,3-d]噻唑-5-羧酸乙酯已被研究用于其电化学传感能力。 其氧化还原行为和对特定分析物的选择性使其适合于检测环境污染物或生物分子 .

材料科学:有机半导体

作为一种有机半导体,该化合物可以被掺入薄膜晶体管 (TFT) 和其他电子器件中。 其电荷传输特性和成膜能力使其在柔性电子和可穿戴技术中具有潜力 .

作用机制

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets and their roles would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives generally interact with their targets through the thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways depending on their biological activity . For instance, thiazole derivatives with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and distribution within the body.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, which would result in various molecular and cellular effects . For instance, thiazole derivatives with antitumor activity may result in cell death, while those with anti-inflammatory activity may reduce inflammation .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-(1,3-benzothiazole-2-carbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S3/c1-3-23-16(22)12-8(2)11-14(25-12)20-17(26-11)19-13(21)15-18-9-6-4-5-7-10(9)24-15/h4-7H,3H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAGNOBCECHIDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

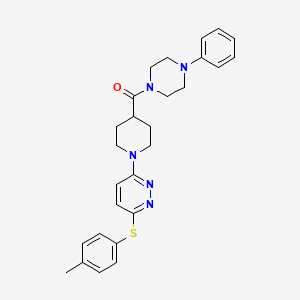

![1-(2-bromo-5-methoxybenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2484256.png)

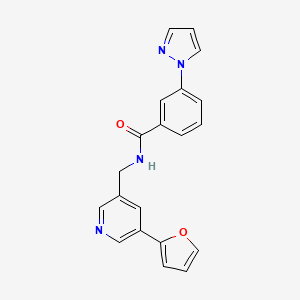

![7-Chloro-2-formylbenzo[b]furan](/img/structure/B2484265.png)

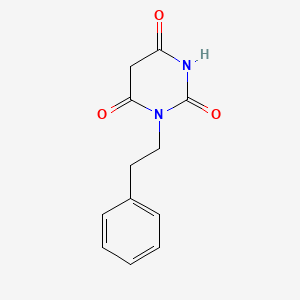

![7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hepta-2,5-diene-2,7-dicarboxylate](/img/structure/B2484272.png)